Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate
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Overview
Description
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is a chemical compound with the molecular formula C6H2F2NNaO4S and a molecular weight of 245.14 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate typically involves the sulfonation of 2,4-difluoro-5-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonate group. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonate
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonamide
- Sodium 2,4-difluoro-5-nitrobenzene-1-sulfonic acid
Uniqueness
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both fluorine and nitro groups enhances its stability and reactivity compared to similar compounds .
Biological Activity
Sodium 2,4-difluoro-5-nitrobenzene-1-sulfinate is a compound of increasing interest in various fields of biological research due to its unique chemical properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C6H2F2NNaO4S with a molecular weight of 245.14 g/mol. The compound features a sulfonate group that enhances its reactivity and interaction with biological molecules.
Property | Details |
---|---|
Molecular Formula | C6H2F2NNaO4S |
Molecular Weight | 245.14 g/mol |
IUPAC Name | Sodium; 2,4-difluoro-5-nitrobenzenesulfinate |
InChI | InChI=1S/C6H3F2NO4S.Na/c7-3-1-4(8)6(14(12)13)2-5(3)9(10)11;/h1-2H,(H,12,13);/q;+1/p-1 |
Canonical SMILES | C1=C(C(=CC(=C1S(=O)[O-])F)F)N+[O-].[Na+] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The sulfonate group can form ionic bonds with positively charged sites on enzymes and proteins, leading to inhibition or modification of their activity. This property has been exploited in studies focusing on enzyme kinetics and inhibition mechanisms.
- Reactive Intermediates : The nitro group can undergo reduction to generate reactive intermediates that may interact with nucleophilic sites on biomolecules, potentially leading to cellular damage or signaling pathway modulation.
Enzyme Studies
This compound has been employed in various enzyme studies to understand inhibition mechanisms. For instance, it has been used to investigate the inhibition of certain proteolytic enzymes, providing insights into enzyme-substrate interactions and the role of functional groups in catalytic processes .
Drug Development
Research indicates that this compound holds promise in drug development due to its unique chemical properties. Its ability to modify protein interactions makes it a candidate for developing inhibitors targeting specific pathways involved in diseases such as cancer and bacterial infections .
Case Studies
- Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the activity of specific serine proteases. The inhibition was characterized by a dose-dependent response, indicating its potential use as a biochemical tool for studying protease functions .
- Antimicrobial Activity : In preliminary investigations, the compound exhibited antimicrobial properties against certain bacterial strains. This activity was attributed to its ability to disrupt bacterial protein synthesis by modifying ribosomal components .
- Cellular Studies : A study involving mammalian cell lines showed that this compound could induce apoptosis in cancer cells at higher concentrations. The mechanism was linked to oxidative stress induced by reactive intermediates formed from the nitro group .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar sulfonate compounds:
Compound | Biological Activity |
---|---|
This compound | Enzyme inhibition, potential drug development |
Sodium 2,4-Difluoro-5-nitrobenzene-1-sulfonate | Limited enzyme interaction studies |
Sodium 2,4-Difluoro-5-nitrobenzene-1-sulfonamide | Antimicrobial properties |
Properties
Molecular Formula |
C6H2F2NNaO4S |
---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
sodium;2,4-difluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3F2NO4S.Na/c7-3-1-4(8)6(14(12)13)2-5(3)9(10)11;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI Key |
XTZWTXYESXLKPK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)[O-])F)F)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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